Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the aminoacetate moiety. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents and catalysts. These methods aim to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[1-(trifluoromethyl)pyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(chloromethyl)pyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(bromomethyl)pyrazol-4-yl]amino]acetate
Uniqueness
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-14-6(13)3-10-5-2-11-12(4-5)7(8)9/h2,4,7,10H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFWEXAAMPDCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CN(N=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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